Endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride
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Overview
Description
Endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride is a chemical compound with the molecular formula C6H12ClNO . It is a yellow solid and is used as a building block in research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: OC1C2CC1CNC2.Cl . This indicates that the molecule contains a bicyclic structure with a nitrogen atom and a hydroxyl group .Physical And Chemical Properties Analysis
This compound is a yellow solid . It has a molecular weight of 149.62 . It should be stored at 0-8 °C .Scientific Research Applications
Catalytic Oxidation in Chemical Synthesis
Research into the catalytic oxidation of cyclohexene, a process that leads to various industrially valuable intermediates, highlights the importance of understanding and controlling chemical reactions for selective product synthesis. Such research is critical for developing efficient methods to produce specific compounds, which may be relevant to the study of Endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride if it undergoes similar chemical transformations or is used in related synthesis pathways (Cao et al., 2018).
Development of Anticancer Compounds
The examination of Norcantharidin analogues for potential anticancer activities underscores the ongoing search for new therapeutic agents. Structural modifications of existing compounds to enhance their efficacy or reduce side effects is a significant area of research. This could be related to the investigation of this compound if it serves as a precursor or analogue in the synthesis of anticancer agents (Deng & Tang, 2011).
Bioactive Endodontic Cements in Dentistry
The use of mineral trioxide aggregate (MTA) and other bioactive endodontic cements in vital pulp therapy demonstrates the application of chemical compounds in restorative dentistry and endodontics. These materials promote healing and are used in various dental procedures, which might be relevant if this compound has similar bioactive properties or applications in dental material science (Parirokh & Torabinejad, 2010).
Radical Cyclization in Organic Synthesis
Research into the control of regiochemistry of radical cyclizations for the synthesis of physiologically active compounds highlights advanced techniques in organic synthesis. These findings are pertinent to the development of pharmaceuticals and may relate to the chemical synthesis or modification of this compound if it involves radical cyclization steps (Ishibashi & Tamura, 2004).
Safety and Hazards
Properties
IUPAC Name |
(1S,5R)-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-4-1-5(6)3-7-2-4;/h4-8H,1-3H2;1H/t4-,5+,6?; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCBRIDOEJTPIU-FTEHNKOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C2O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@H]1C2O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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